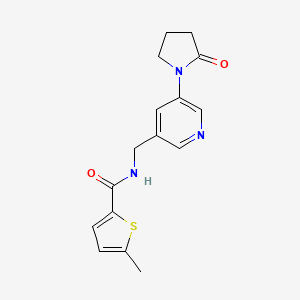
5-甲基-N-((5-(2-氧代吡咯烷-1-基)吡啶-3-基)甲基)噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide" is a heterocyclic molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, including cyclization and functional group transformations. For example, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides involves the preparation of the corresponding benzamide and subsequent modifications to enhance binding affinity to biological receptors . Similarly, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives includes a 1,3-dipolar cycloaddition reaction followed by cyclization . These methods could potentially be adapted for the synthesis of the compound of interest, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can significantly influence their biological activity. For instance, the stereochemistry of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides was investigated using NMR spectroscopy, revealing the importance of stereogenic centers on biological activity . The molecular structure of "5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide" would likely also be critical for its binding to biological targets, and techniques such as NMR and X-ray crystallography could be employed to elucidate its conformation and stereochemistry.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be explored through their interactions with various reagents and conditions. For example, the electron impact and chemical ionization mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates provide insights into their fragmentation patterns and stability under different ionization conditions . Understanding the chemical reactivity of "5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide" would be essential for predicting its behavior in biological systems and during analytical procedures.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, acid dissociation constants, and chromatographic behavior, are crucial for its characterization and application. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined to aid in understanding their chemical behavior . Similarly, the chromatographic separation of nicotinamide and its metabolites demonstrates the importance of analytical techniques in quantifying compounds and their metabolites in biological samples . These approaches could be applied to determine the properties of the compound , which would be valuable for its further development and application.
科学研究应用
合成和生物活性
与“5-甲基-N-((5-(2-氧代吡咯烷-1-基)吡啶-3-基)甲基)噻吩-2-甲酰胺”结构相关的化合物已被合成并对其生物活性进行了评估。例如,已经合成了一系列吡啶-2-甲醛硫代半氨基甲酰肼的 3-和 5-烷基氨基衍生物,它们是经过结构修饰的类似物,并已评估为 CDP 还原酶活性的抑制剂。这些化合物在体外进行了细胞毒性测试,并在体内对 L1210 白血病进行了抗肿瘤活性测试,显示出显着的生物活性 (Liu 等人,1996)。
新型双环体系
从 5-氧代吡咯烷-3-羧酸合成新型 4-(1,2,4-恶二唑-5-基)吡咯烷-2-酮双环体系的研究重点是创建具有预测生物活性的化合物。这些化合物代表了开发新治疗剂的兴趣领域 (Kharchenko 等人,2008)。
抗氧化活性
一项关于合成 1-(5-氯-2-羟苯基)-5-氧代吡咯烷-3-羧酸衍生物的研究探讨了它们的抗氧化活性。这些化合物含有各种取代基,显示出有效的抗氧化特性,其中一些比已知的抗氧化剂如抗坏血酸更有效 (Tumosienė 等人,2019)。
抗菌药物
带有吡咯烷环和甲基氨基残基的衍生物已被合成作为潜在的抗菌药物。这些化合物对革兰氏阳性菌和革兰氏阴性菌进行了体外筛选,显示出中等至良好的抗菌活性 (Devi 等人,2018)。
作用机制
Target of Action
Compounds with similar structures have been known to interact with various biological targets, contributing to their therapeutic effects .
Mode of Action
The pyrrolidine ring, a key structural component of the compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been known to exhibit diverse biological activities .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
生化分析
Biochemical Properties
5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enantioselective proteins, potentially leading to different biological profiles depending on the spatial orientation of substituents . The compound’s interaction with enzymes such as cytochrome P450 can affect metabolic pathways, altering the metabolism of other compounds within the cell .
Cellular Effects
The effects of 5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit cytotoxicity on cancerous cell lines, indicating its potential as an anticancer agent . Additionally, it affects normal cell lines differently, suggesting selective toxicity which is crucial for therapeutic applications .
Molecular Mechanism
At the molecular level, 5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of certain metabolic pathways, thereby affecting the overall metabolic flux within the cell . The binding of the compound to specific proteins can also modulate their activity, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide over time are critical factors in its biochemical analysisStudies have indicated that the compound can maintain its activity over extended periods, but degradation products may also form, potentially influencing its overall efficacy .
Dosage Effects in Animal Models
The effects of 5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the need for precise dosage control in clinical settings.
Metabolic Pathways
5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds within the cell . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways, leading to changes in cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The compound’s localization can influence its interactions with biomolecules and its overall efficacy in therapeutic applications.
属性
IUPAC Name |
5-methyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-4-5-14(22-11)16(21)18-9-12-7-13(10-17-8-12)19-6-2-3-15(19)20/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRAYODOEYNBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

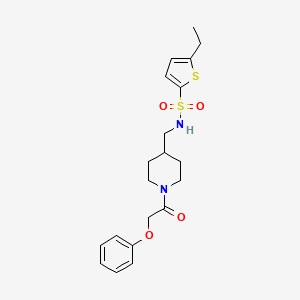
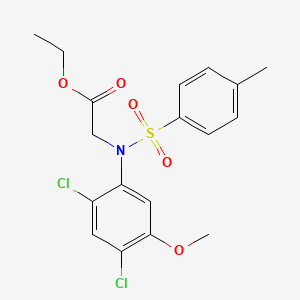
![(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2515477.png)
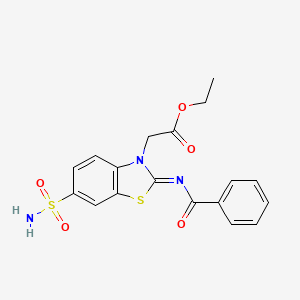
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)
![N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2515480.png)
![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2515481.png)
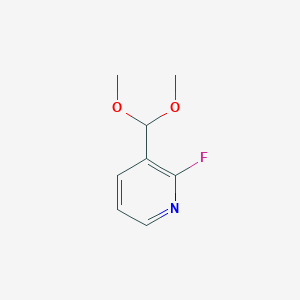

![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)
![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B2515494.png)

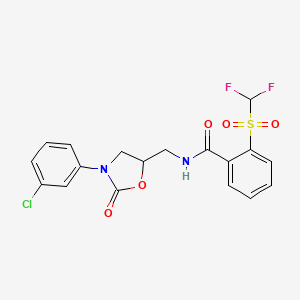
![6-methyl-2-thioxo-3-(p-tolyl)-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515497.png)